

In Silico Modeling of GLP-1 Receptor Agonist Binding: A Technical Guide

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Compound of Interest

Compound Name: GLP-1 receptor agonist 2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between glucagon-like peptide-1 (GLP-1) receptor agonists and their target receptor. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development in the field of metabolic diseases. This document outlines the core principles of in silico modeling, details common experimental protocols for model validation, and presents quantitative data for key GLP-1R agonists.

Introduction to GLP-1 Receptor and In Silico Modeling

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a primary target for the treatment of type 2 diabetes and obesity.^[1] GLP-1R agonists, which mimic the action of the endogenous GLP-1 hormone, have been successfully developed into effective therapeutics.^[1]

In silico modeling has emerged as a powerful tool in the discovery and optimization of novel GLP-1R agonists. These computational techniques allow for the prediction and analysis of ligand-receptor interactions at an atomic level, providing insights that can guide rational drug design and reduce the time and cost associated with traditional screening methods. Key in silico approaches include homology modeling, molecular docking, and molecular dynamics simulations.

Quantitative Data: GLP-1R Agonist Binding and Potency

The following tables summarize key quantitative data for various GLP-1 receptor agonists, providing a comparative overview of their binding affinities and functional potencies.

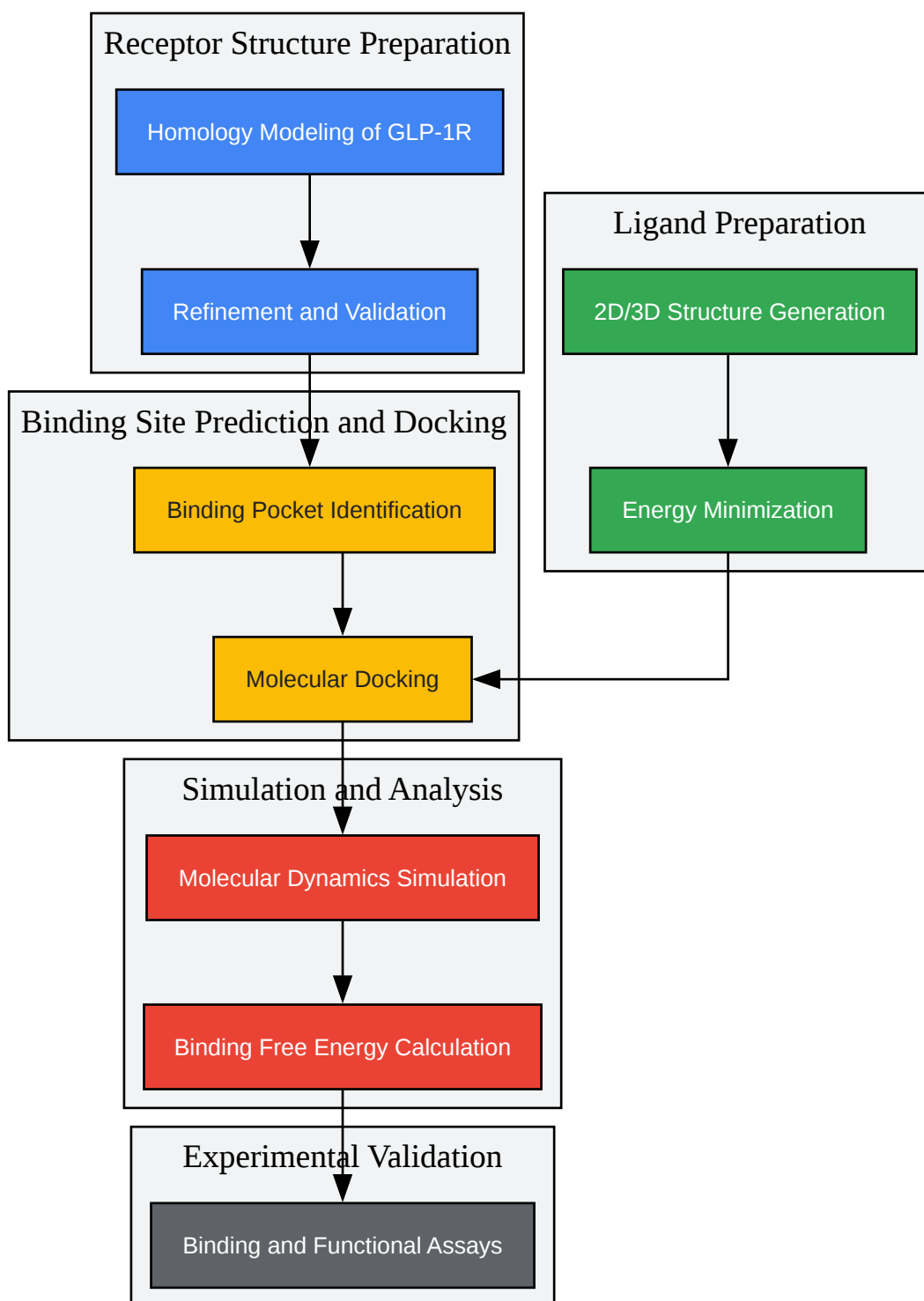
Agonist	Receptor	Assay Type	Parameter	Value	Reference
Semaglutide	Human GLP-1R	cAMP Assay (CHO cells, 0% SA)	EC50	2.2 pM	[2]
Semaglutide	Human GLP-1R	Binding Affinity (Calculated)	Kd	3.4×10^{-6} M	[3] [4] [5]
Semaglutide Analogue	Human GLP-1R	Binding Affinity (Calculated)	Kd	3.0×10^{-8} M	[3] [4] [5]
Liraglutide	Human GLP-1R	cAMP Assay (CHO cells, 0% SA)	EC50	1.2 pM	[6]
Liraglutide	Rat GLP-1R (INS-1 cells)	Radioligand Binding	Kd	128.8 ± 30.4 nM	[7]
Exenatide	Human GLP-1R	cAMP Assay (CHO cells, 0% SA)	EC50	1.8 pM	[2]
Exendin-4	Human GLP-1R	Radioligand Binding (isolated NTD)	Kd	6 nM	[8]
Lixisenatide	Human GLP-1R	Receptor Binding	IC50	1.4 nM	[9]
Retatrutide	Human GLP-1R	Functional Assay	EC50	0.775 nM	[10]
Tirzepatide	Human GLP-1R	cAMP Assay	EC50	3.1 nM	[11]
Tirzepatide	Human GLP-1R	β -Arr2 Recruitment (BRET)	EC50	3.2 nM	[11]

Compound 1	Human GLP-1R	cAMP Assay (BHK cells)	EC50	1.4 μ M	[12]
Compound 2	Human GLP-1R	cAMP Assay	EC50	101 \pm 21 nM	[12]

SA: Serum Albumin; CHO: Chinese Hamster Ovary; BHK: Baby Hamster Kidney; NTD: N-terminal Domain; BRET: Bioluminescence Resonance Energy Transfer.

In Silico Modeling Workflow

The computational workflow for modeling GLP-1R agonist binding typically involves several key stages, from initial model generation to simulation and analysis.

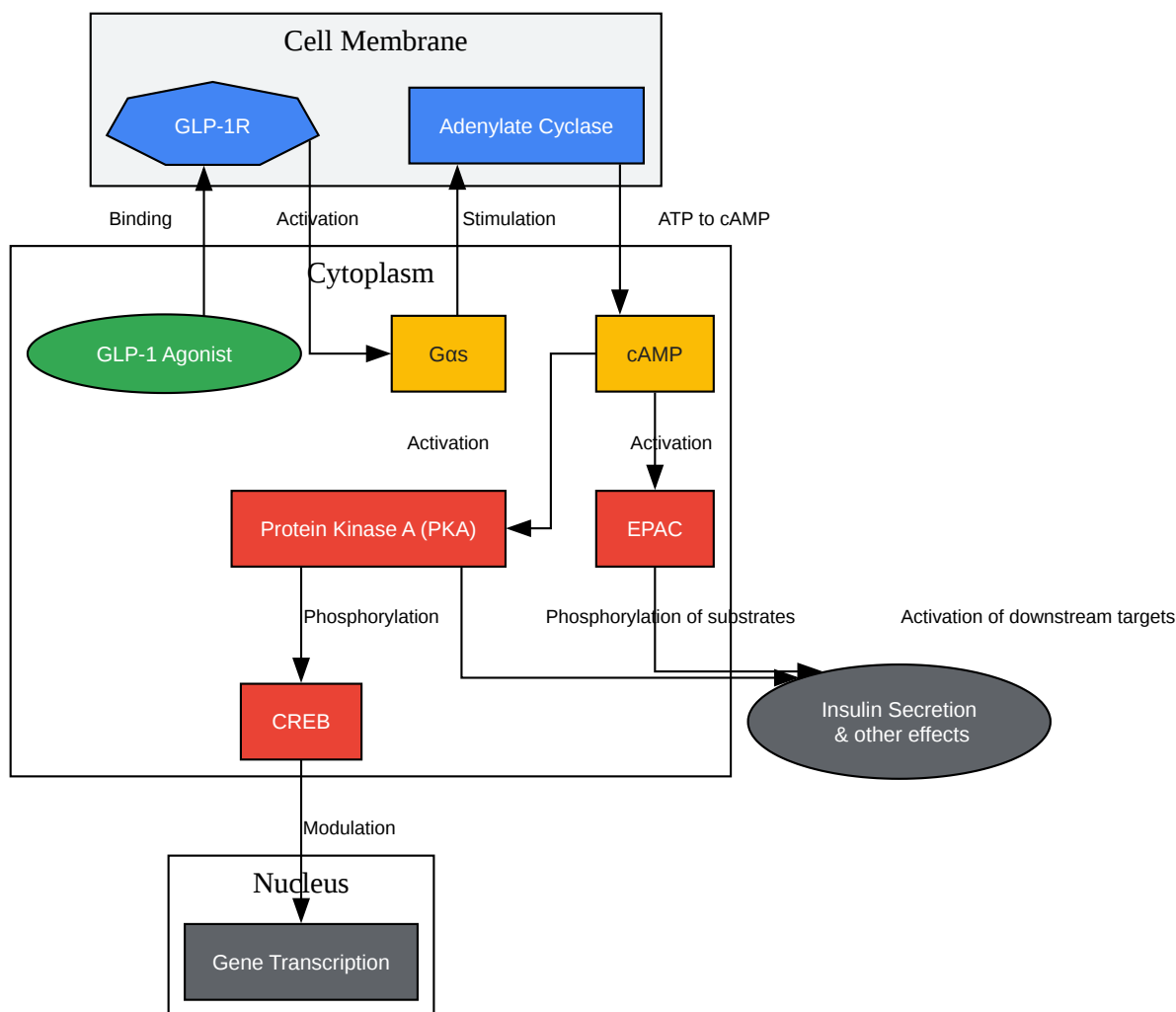


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In Silico Modeling Workflow for GLP-1R Agonist Binding.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events, primarily through the G α s protein, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses.



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